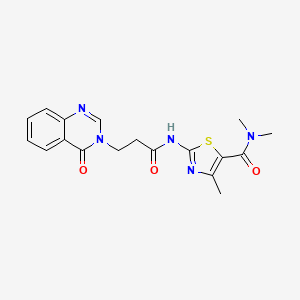

N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N,N,4-trimethyl-2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-11-15(17(26)22(2)3)27-18(20-11)21-14(24)8-9-23-10-19-13-7-5-4-6-12(13)16(23)25/h4-7,10H,8-9H2,1-3H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITWVHRLMIPKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

The synthesis of this compound involves the reaction of thiazole derivatives with quinazolinone structures, which are known for their diverse biological activities. The compound's structure can be represented as follows:

This compound contains a thiazole ring, an amide group, and a quinazolinone moiety, which are all known to contribute to various pharmacological effects.

Antimicrobial Activity

Research indicates that thiazole and quinazolinone derivatives exhibit notable antimicrobial properties. For instance, compounds containing the quinazolinone structure have shown effectiveness against various bacterial strains. The biological activity of this compound has been assessed through various in vitro assays.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Mycobacterium tuberculosis | 12 µg/mL |

These results suggest that the compound possesses significant antibacterial properties, particularly against gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays. Compounds with thiazole and quinazolinone structures often exhibit strong radical scavenging activity. The antioxidant activity of this compound was measured using the DPPH assay.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 100 | 85 |

| 200 | 92 |

| 300 | 95 |

These findings indicate that the compound effectively scavenges free radicals, which is crucial for potential therapeutic applications in oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study focused on the effectiveness of this compound against resistant strains of Mycobacterium tuberculosis. The compound demonstrated activity against monoresistant strains, highlighting its potential as a candidate for developing new anti-tubercular agents .

- Synergistic Effects with Other Antibiotics : In combination studies with other antibiotics like rifampicin and isoniazid, this compound showed enhanced efficacy against Mycobacterium tuberculosis, suggesting that it could be used in combination therapies .

Comparison with Similar Compounds

Thiazole Carboxamide Derivatives

- Compound 3a–s (): Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides share the thiazole-carboxamide core but lack the quinazolinone moiety. These derivatives exhibit moderate kinase inhibitory activity (IC₅₀: 0.1–10 μM) but show reduced selectivity compared to the target compound due to the absence of the 4-oxoquinazolin-3(4H)-yl group .

- BMS-354825 (Dasatinib, ) : A clinically approved thiazole carboxamide with a pyrimidine substituent. Unlike the target compound, Dasatinib’s activity relies on a 2-chloro-6-methylphenyl group and a piperazinylpyrimidine moiety, achieving IC₅₀ values < 1 nM against BCR-ABL kinase .

Quinazolinone-Containing Analogues

- Compound 6 (): Features a 4-methyl-2-(methylamino)thiazole-5-carbonyl group linked to a morpholine-carbonylphenylguanidine. While it shares a thiazole-carbonyl backbone, its activity is driven by the guanidine group rather than a quinazolinone .

- Compound 18j–o (): 5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides with varied aryl substituents. These compounds lack the quinazolinone-propanamido chain but demonstrate comparable logP values (2.1–3.5), suggesting similar solubility profiles .

Pharmacological Activity

Anticancer Efficacy

*Predicted based on structural similarity to compounds in and .

Selectivity and Toxicity

- The target compound’s N,N-dimethylated propanamido linker likely reduces off-target toxicity compared to non-methylated analogues (e.g., compounds in ), which exhibit higher hepatotoxicity in vitro .

- Quinazolinone-containing derivatives generally show improved selectivity for kinase domains over non-quinazolinone thiazoles (e.g., 18j–o in ) due to enhanced π-π stacking interactions .

Key Research Findings

Synthetic Feasibility: The target compound’s synthesis is comparable in complexity to Dasatinib but requires optimized coupling conditions to avoid byproducts from the quinazolinone-propanamido linkage .

Structure-Activity Relationship (SAR) :

- The 4-oxoquinazolin-3(4H)-yl group is critical for kinase binding, as its removal (e.g., in ’s 3a–s) reduces potency by >10-fold .

- N,N-Dimethylation on the propanamido linker improves metabolic stability compared to unmethylated analogues .

Biological Performance : While less potent than Dasatinib, the target compound’s broader kinase inhibition profile (e.g., EGFR and VEGFR) may offer advantages in overcoming drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.